Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
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Overview
Description
Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a compound with a molecular weight of 203.19 g/mol. It is a lithium salt of a benzothiophene derivative, characterized by the presence of an amino group and a carboxylate group on the tetrahydrobenzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with cyclohexanone and ethyl cyanoacetate, which undergo a cyclization reaction to form the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzothiophene ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and are known for their diverse biological activities.
Thiophene Derivatives:
Uniqueness
Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the benzothiophene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.Li/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12;/h1-4,10H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGZAAUJMYTRRV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCC2=C(C1)C(=C(S2)C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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